molecular formula C14H14N2O4S B4411839 2-[4-(anilinosulfonyl)phenoxy]acetamide

2-[4-(anilinosulfonyl)phenoxy]acetamide

Cat. No. B4411839
M. Wt: 306.34 g/mol
InChI Key: CBKHYCTWIPPISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(anilinosulfonyl)phenoxy]acetamide is a compound of interest due to its potential in various chemical and pharmaceutical fields. Its synthesis and properties have been the subject of various studies, aiming to understand and leverage its chemical behavior for applied sciences.

Synthesis Analysis

The synthesis of this compound involves multiple steps, typically starting with primary compounds like 3-fluoro-4-cyanophenol. The process includes several reactions to introduce the specific sulfonyl and acetamide functional groups, with conditions optimized for yield and purity (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, providing insights into the arrangement of atoms within the molecule and the formation of intra- and intermolecular hydrogen bonds. These structural analyses are crucial for understanding the compound's chemical behavior and reactivity (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including interactions with Pd(II)-complexes in the reductive carbonylation of nitrobenzene. The selectivity of these reactions can be influenced by the ligands on the catalyst and the solvent nature, demonstrating the compound's versatile reactivity (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Mechanism of Action

Target of Action

The primary targets of 2-[4-(anilinosulfonyl)phenoxy]acetamide are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining acid-base balance in the body, participating in the rapid conversion of carbon dioxide and water into bicarbonate and protons.

Future Directions

From a biological and industrial point of view, the literature review on “2-[4-(anilinosulfonyl)phenoxy]acetamide” and its derivatives may provide an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy . This could lead to the development of novel and safe tailored drugs that could enhance the quality of life .

properties

IUPAC Name

2-[4-(phenylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c15-14(17)10-20-12-6-8-13(9-7-12)21(18,19)16-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKHYCTWIPPISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(anilinosulfonyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(anilinosulfonyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(anilinosulfonyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(anilinosulfonyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(anilinosulfonyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(anilinosulfonyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.